N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide
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Overview
Description
“N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide” is a complex organic compound. It contains a benzothiophene moiety, which is a system containing a benzene ring fused to a thiophene ring . The compound also contains a fluoro-methoxybenzamide group, which is a common moiety in many bioactive compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiophene and fluoro-methoxybenzamide moieties likely contribute to the compound’s overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Benzothiophenes can undergo a variety of reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzothiophene moiety could contribute to its aromaticity and stability .Scientific Research Applications
- Thiophenes exhibit a wide range of therapeutic properties, making them effective drugs in various disease scenarios. These properties include anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulation, anti-mitotic, anti-microbial, and anti-cancer effects .
- Specific thiophene-containing compounds demonstrate anti-inflammatory activity. For instance, 1-[1-(2,5-dimethylthiophen-3-yl)ethyl]-1-hydroxyurea acts as an anti-inflammatory agent .
- Maleate salts of compounds like 1-(2,5-dimethylthiophen-3-yl)-3-(5-methyl-1H-imidazol-4-yl)propan-1-one function as serotonin antagonists. These are relevant in the treatment of conditions such as Alzheimer’s disease .
- Analogues with benzo[b]thiophene rings have been studied for their affinity toward serotoninergic 5-HT1A receptors. For example, 1-(benzo[b]thiophen-2-yl)-3-(4-(pyridin-2-yl)piperazin-1-yl)propan-1-one displayed micromolar affinity toward 5-HT1A sites .
Medicinal Chemistry
Anti-Inflammatory Agents
Serotonin Antagonists
Enhancing Monoclonal Antibody Production
Biological Evaluation
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-3-fluoro-4-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FNO3S/c1-23-16-7-6-11(8-14(16)19)18(22)20-9-15(21)13-10-24-17-5-3-2-4-12(13)17/h2-8,10,15,21H,9H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYRGFSEWODELH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC(C2=CSC3=CC=CC=C32)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-fluoro-4-methoxybenzamide |
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